

Spectroscopic Elucidation of 5,7-Dimethoxyquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B1487026

[Get Quote](#)

Introduction

5,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic molecule built upon the quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The placement of methoxy groups at the 5 and 7 positions of the fused benzene ring critically influences the molecule's electronic properties, solubility, and potential biological interactions. Accurate structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This technical guide provides a comprehensive, in-depth analysis of the spectral characteristics of **5,7-dimethoxyquinazolin-4(3H)-one**. It is important to note that while this specific isomer is commercially available (CAS 379228-27-0)[1], detailed, peer-reviewed spectral data is not extensively published. Therefore, this guide will present a predictive analysis based on the foundational principles of spectroscopy and comparative data from the parent 4(3H)-quinazolinone and its other isomers. This approach is designed to empower researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of **5,7-dimethoxyquinazolin-4(3H)-one** with IUPAC numbering.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	206.20 g/mol	[1]
CAS Number	379228-27-0	[1]
Appearance	Predicted: White to off-white solid	General observation for quinazolinones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5,7-dimethoxyquinazolin-4(3H)-one**, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical in NMR analysis of quinazolinones. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent.[\[2\]](#) This is because:

- Solubility: Quinazolinones, particularly those with polar groups, often exhibit good solubility in DMSO-d₆.
- Tautomerism: The N-H proton of the quinazolinone core is acidic and can undergo exchange. [\[2\]](#) DMSO-d₆ is a polar aprotic solvent that can hydrogen bond with the N-H proton, often resulting in a sharp, observable signal, whereas in protic solvents like D₂O or CD₃OD, this proton would rapidly exchange and might not be observed.

- Chemical Shift Range: DMSO-d₆ provides a wide spectral window, minimizing the risk of solvent signal overlap with key analyte signals.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, which is particularly important for distinguishing between the aromatic protons.[\[2\]](#)

¹H NMR (Proton NMR) Spectroscopy: Predicted Data & Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following key signals:

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0 - 12.5	Broad Singlet	1H	N3-H	The amide proton is acidic and often appears as a broad signal downfield due to hydrogen bonding and chemical exchange. Its position can be concentration-dependent.
~8.0 - 8.2	Singlet	1H	H2	This proton is attached to a carbon between two nitrogen atoms, resulting in significant deshielding and a characteristic downfield singlet.
~6.8 - 7.0	Doublet ($J \approx 2$ Hz)	1H	H6	This proton is meta-coupled to H8. The electron-donating methoxy groups at positions 5 and 7 will shield this proton, shifting it significantly upfield compared to the

				unsubstituted quinazolinone.
~6.5 - 6.7	Doublet ($J \approx 2$ Hz)	1H	H8	This proton is meta-coupled to H6. Similar to H6, it is shielded by the adjacent methoxy group at position 7, resulting in an upfield shift.
~3.9 - 4.0	Singlet	3H	C7-OCH ₃	Methoxy group protons typically appear as sharp singlets.
~3.8 - 3.9	Singlet	3H	C5-OCH ₃	This methoxy group may be slightly different in chemical shift from the C7-methoxy due to minor differences in the local electronic environment.

¹³C NMR (Carbon NMR) Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Predicted δ (ppm)	Assignment	Rationale
~160 - 162	C4 (C=O)	The carbonyl carbon of the amide is characteristically found in this downfield region. [3]
~158 - 160	C7	Aromatic carbon attached to an oxygen atom, highly deshielded.
~155 - 157	C5	Aromatic carbon attached to an oxygen atom, highly deshielded.
~148 - 150	C8a	Aromatic carbon at the ring junction, adjacent to a nitrogen atom.
~145 - 147	C2	Carbon situated between two nitrogen atoms, resulting in a downfield shift.
~110 - 112	C4a	Aromatic carbon at the ring junction.
~105 - 107	C6	Shielded aromatic carbon due to the ortho and para electron-donating methoxy groups.
~95 - 97	C8	Highly shielded aromatic carbon due to the ortho methoxy group.
~56 - 57	C7-OCH ₃	Typical chemical shift for methoxy carbons.
~55 - 56	C5-OCH ₃	Typical chemical shift for methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample like **5,7-dimethoxyquinazolin-4(3H)-one**, the spectrum is typically acquired using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The KBr pellet method involves grinding the sample with dry KBr and pressing it into a transparent disk.^[2] This technique provides high-quality spectra for solid samples.

Predicted IR Data & Interpretation

The IR spectrum will be dominated by vibrations characteristic of the amide and aromatic functionalities.

Predicted Frequency (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3200 - 3000	N-H Stretch	Amide (N-H)	Broad absorption due to hydrogen bonding is expected in this region.
3000 - 2900	C-H Stretch	Aromatic & Alkyl (CH ₃)	Sharp peaks corresponding to C-H bonds of the aromatic ring and the methoxy groups.
~1680 - 1660	C=O Stretch	Amide I band	A strong, sharp absorption characteristic of the carbonyl group in the cyclic amide (lactam). [3]
~1620 - 1600	C=N & C=C Stretch	Aromatic Ring	Absorptions from the stretching vibrations of the quinazoline ring system.
~1250 - 1200 & ~1050-1000	C-O Stretch	Aryl-Alkyl Ether	Strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like quinazolinones, as it typically produces the protonated molecular ion $[M+H]^+$ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For fragmentation studies (MS/MS), electron impact (EI) ionization can be used, which imparts more energy and reveals characteristic fragmentation pathways.

Predicted Mass Spectrum Data & Interpretation

- Molecular Ion: In an ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule $[M+H]^+$ at a mass-to-charge ratio (m/z) of 207.2. High-resolution mass spectrometry (HRMS) would confirm the elemental composition ($C_{10}H_{11}N_2O_3^+$).
- Fragmentation Pattern: Under higher energy conditions (like EI or MS/MS), characteristic fragmentation would likely involve:
 - Loss of a methyl radical ($\bullet CH_3$): A fragment at m/z 191 ($[M-CH_3]^+$) from the loss of a methoxy methyl group.
 - Loss of formaldehyde (CH_2O): A fragment at m/z 176 ($[M-CH_2O]^+$) is a common loss from methoxy-substituted aromatic rings.
 - Loss of carbon monoxide (CO): A fragment resulting from the loss of the carbonyl group.

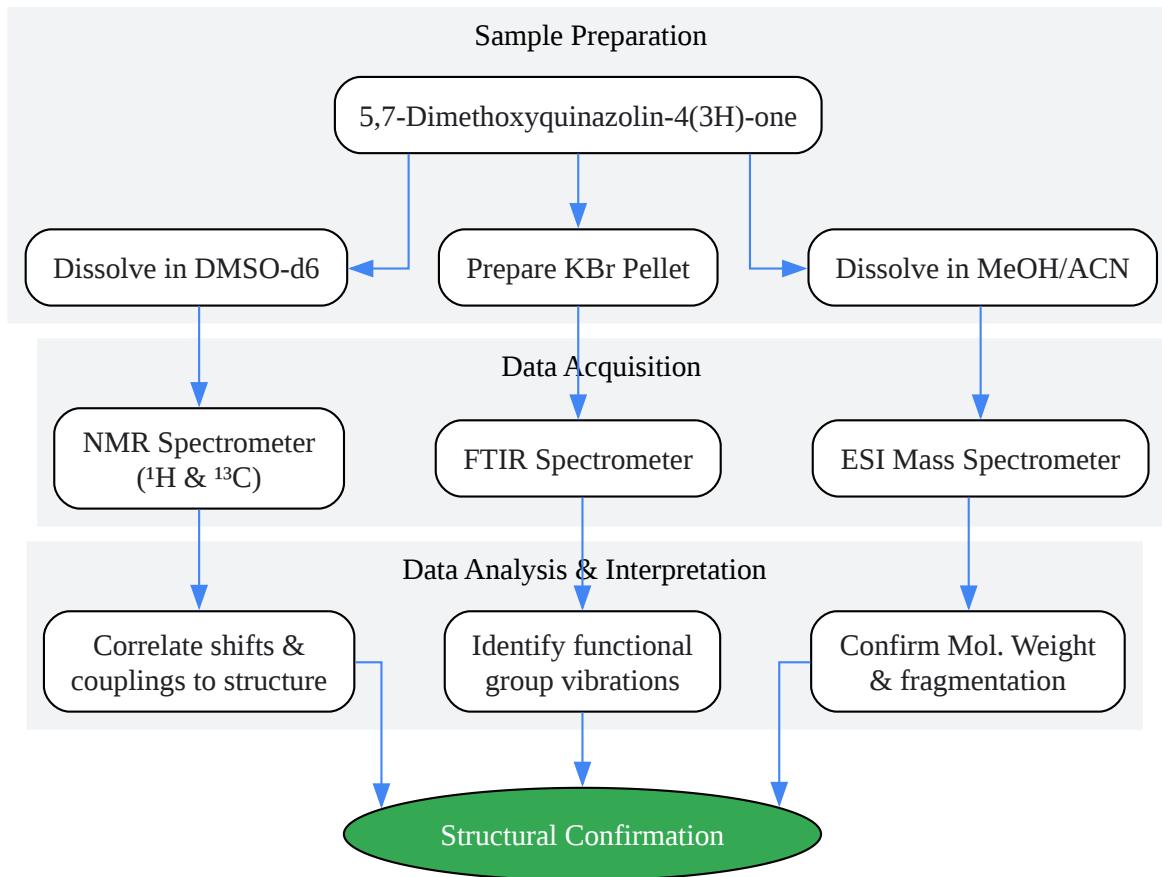
Experimental Protocols

Protocol 1: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **5,7-dimethoxyquinazolin-4(3H)-one** and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean 5 mm NMR tube.^[2]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[2]
- ^{13}C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the lower natural abundance of the ^{13}C isotope.[2]
- Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).[2]

Protocol 2: IR Spectroscopy (KBr Pellet Method)


- Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.[2]
- Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent pellet.
- Data Acquisition: Record a background spectrum using an FTIR spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm^{-1} .[2]

Protocol 3: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an ESI-equipped mass spectrometer.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectral characterization of **5,7-dimethoxyquinazolin-4(3H)-one**.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural elucidation of **5,7-dimethoxyquinazolin-4(3H)-one** relies on a synergistic application of NMR, IR, and mass spectrometry. While published experimental data for this specific isomer is scarce, a predictive analysis based on established spectroscopic principles and data from analogous compounds provides a robust framework for its characterization. The ^1H and ^{13}C NMR spectra are expected to clearly show the effects of the two methoxy groups on the aromatic ring, leading to characteristic upfield shifts of the H6 and H8 protons. The IR

spectrum will be defined by the prominent amide N-H and C=O stretches, and the C-O stretches of the ether groups. Mass spectrometry will confirm the molecular weight of 206.20 g/mol. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently identify and characterize **5,7-dimethoxyquinazolin-4(3H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,7-dimethoxyquinazolin-4(3H)-one | 379228-27-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Elucidation of 5,7-Dimethoxyquinazolin-4(3H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1487026#spectral-analysis-of-5-7-dimethoxyquinazolin-4-3h-one-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com